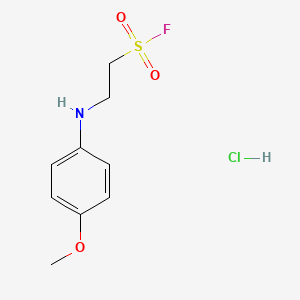
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride is a chemical compound known for its significant role in biochemical research and industrial applications. It is primarily used as a serine protease inhibitor, which makes it valuable in various scientific studies, particularly those involving enzyme activity and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and ethanesulfonyl chloride.
Reaction: The 4-methoxyaniline is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 2-(4-methoxyphenylamino)ethanesulfonyl chloride.
Fluorination: The sulfonyl chloride intermediate is then treated with a fluorinating agent like hydrogen fluoride or a fluoride salt to introduce the fluoride group, resulting in 2-(4-methoxyphenylamino)ethanesulfonyl fluoride.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required quantity, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial or research use.
化学反应分析
Types of Reactions
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the formation of sulfonic acid derivatives.
Oxidation and Reduction: While less common, the aromatic ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.
Acids and Bases: Hydrolysis reactions are typically carried out using strong acids or bases.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Sulfonic Acids: Hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acids.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Enzyme Inhibition Studies: It is widely used as a serine protease inhibitor in biochemical assays to study enzyme activity and inhibition mechanisms.
Protein Interaction Studies: The compound helps in investigating protein-protein interactions by inhibiting proteolytic degradation.
Medical Research: It is used in the development of therapeutic agents targeting serine proteases, which are implicated in various diseases.
Industrial Applications: The compound is utilized in the formulation of protease inhibitors for industrial processes, including the production of pharmaceuticals and biotechnology products.
作用机制
The primary mechanism of action of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This inhibition prevents the protease from catalyzing the hydrolysis of peptide bonds in proteins.
相似化合物的比较
Similar Compounds
Phenylmethylsulfonyl Fluoride (PMSF): Another serine protease inhibitor with a similar mechanism of action but different chemical structure.
Diisopropyl Fluorophosphate (DFP): A potent serine protease inhibitor used in biochemical research.
E-64: A cysteine protease inhibitor with a different target specificity compared to 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride.
Uniqueness
This compound is unique due to its:
Lower Toxicity: Compared to PMSF and DFP, it has lower toxicity, making it safer for use in biological systems.
Water Solubility: It has improved solubility in water, which enhances its stability and usability in aqueous solutions.
Specificity: It offers high specificity for serine proteases, making it a valuable tool in targeted enzyme inhibition studies.
属性
IUPAC Name |
2-(4-methoxyanilino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S.ClH/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13;/h2-5,11H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCYPJBHWDFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2986111.png)
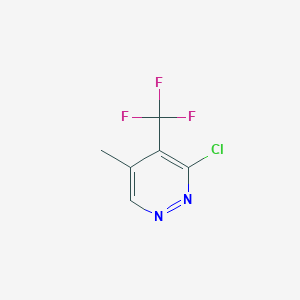
![2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986114.png)
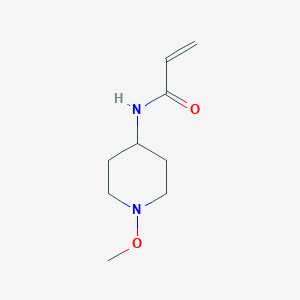
![3-(4-methoxyphenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2986121.png)
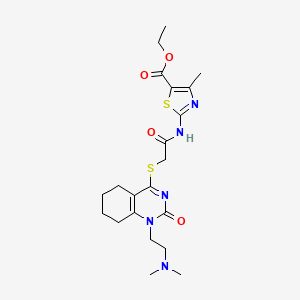
![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one](/img/structure/B2986129.png)
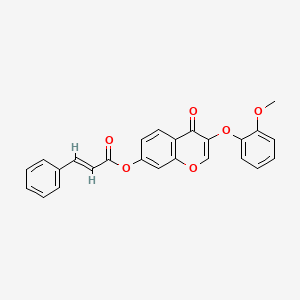
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)
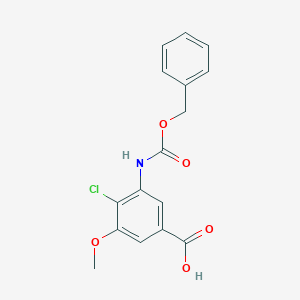
![1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2986133.png)
